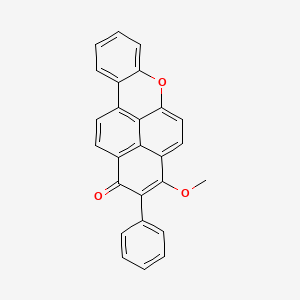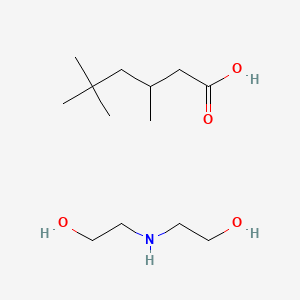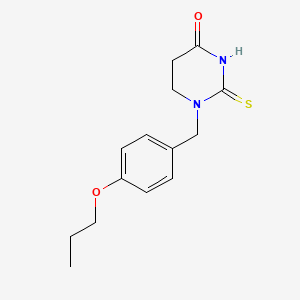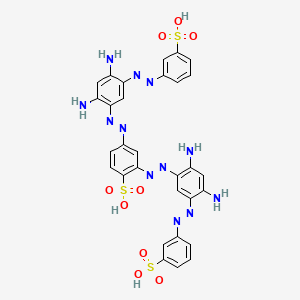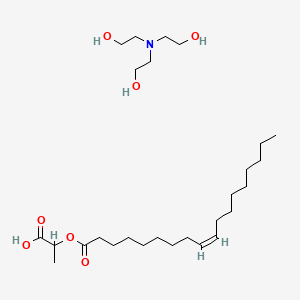
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone is an organic compound with the molecular formula C28H38O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexanone group attached to the phenanthrene core.
Preparation Methods
The synthesis of 1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenanthrene core allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its hexanone group can participate in various biochemical reactions, influencing metabolic pathways .
Comparison with Similar Compounds
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone can be compared with other phenanthrene derivatives, such as:
- 1-(9,10-Dihydro-7-octyl-2-phenanthryl)butanone
- 1-(9,10-Dihydro-7-octyl-2-phenanthryl)pentanone
These compounds share similar structural features but differ in the length of the alkyl chain attached to the phenanthrene core. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical reactivity and biological interactions .
Properties
CAS No. |
54454-95-4 |
|---|---|
Molecular Formula |
C28H38O |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(7-octyl-9,10-dihydrophenanthren-2-yl)hexan-1-one |
InChI |
InChI=1S/C28H38O/c1-3-5-7-8-9-11-12-22-14-18-26-23(20-22)15-16-24-21-25(17-19-27(24)26)28(29)13-10-6-4-2/h14,17-21H,3-13,15-16H2,1-2H3 |
InChI Key |
HSCQTNGOYBCGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


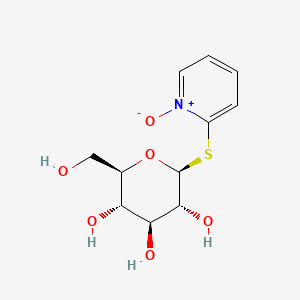
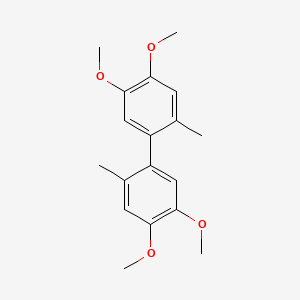

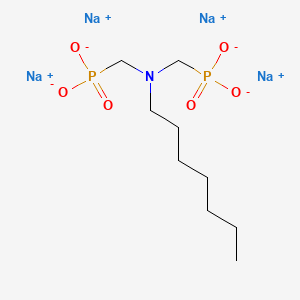
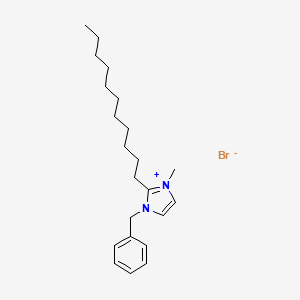
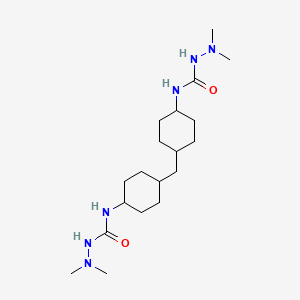
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
